molecular formula C23H20N2O5 B5484963 N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide

N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide

Cat. No. B5484963
M. Wt: 404.4 g/mol
InChI Key: GZXVQGWQUKVVNN-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide, also known as BF-1, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields.

Mechanism of Action

The mechanism of action of N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide is not fully understood. However, studies have suggested that N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide may exert its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurons, N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide has been shown to enhance synaptic plasticity, protect against oxidative stress, and promote neurite outgrowth.

Advantages and Limitations for Lab Experiments

N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide also has some limitations, including its relatively low solubility and stability, as well as its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide. One area of interest is the development of more efficient synthesis methods for N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide. Another area of interest is the further investigation of N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide's mechanism of action and its potential use in drug development. Additionally, the potential use of N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrants further investigation.

Synthesis Methods

N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide can be synthesized using a multi-step process involving the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with N-phenethyl-2-aminoacetic acid, followed by the reaction with furan-2-carboxylic acid. The resulting compound is then purified through column chromatography to obtain N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide.

Scientific Research Applications

N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide has been studied for its potential use in various fields, including cancer research, neuroscience, and drug development. In cancer research, N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide has been found to have neuroprotective effects and enhance synaptic plasticity. In drug development, N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide has been investigated as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c26-22(24-11-10-16-5-2-1-3-6-16)18(25-23(27)20-7-4-12-28-20)13-17-8-9-19-21(14-17)30-15-29-19/h1-9,12-14H,10-11,15H2,(H,24,26)(H,25,27)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXVQGWQUKVVNN-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCCC3=CC=CC=C3)/NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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